4-(Quinazolin-4-yloxy)benzaldehyde
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Overview
Description
4-(Quinazolin-4-yloxy)benzaldehyde is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinazolin-4-yloxy)benzaldehyde typically involves the condensation of 2-aminobenzamides with aldehydes. One efficient method is the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . This reaction proceeds under mild conditions and offers good to excellent yields.
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve the use of metal-based catalysts such as copper, palladium, or vanadium. These catalysts facilitate the cyclization of 2-halobenzoic acids with amidines or the benzylic C-H amidation with benzyl alcohols . These methods are scalable and can produce large quantities of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Quinazolin-4-yloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into dihydroquinazoline derivatives.
Substitution: The benzaldehyde group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
4-(Quinazolin-4-yloxy)benzaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Quinazolin-4-yloxy)benzaldehyde involves its interaction with various molecular targets and pathways. For instance, quinazoline derivatives have been shown to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer . The compound can also interfere with bacterial quorum sensing systems, thereby inhibiting biofilm formation and reducing bacterial virulence .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: A closely related compound with similar biological activities.
Benzoxazinone: Another heterocyclic compound with antimicrobial and antifungal properties.
Dihydroquinazoline: A reduced form of quinazoline with potential anticancer properties.
Uniqueness
4-(Quinazolin-4-yloxy)benzaldehyde is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions and its potential for diverse biological activities. Its ability to act as a precursor for various quinazoline derivatives makes it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C15H10N2O2 |
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Molecular Weight |
250.25 g/mol |
IUPAC Name |
4-quinazolin-4-yloxybenzaldehyde |
InChI |
InChI=1S/C15H10N2O2/c18-9-11-5-7-12(8-6-11)19-15-13-3-1-2-4-14(13)16-10-17-15/h1-10H |
InChI Key |
ITHFSHZEPHTTKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)OC3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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